6-(4-ethoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
The compound 6-(4-ethoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one features a dihydropyridazin-3-one core substituted at position 6 with a 4-ethoxyphenyl group and at position 2 with a methyl-linked 3-(3-methoxyphenyl)-1,2,4-oxadiazole moiety. This structure combines electron-donating (ethoxy, methoxy) and aromatic (phenyl, oxadiazole) groups, which may enhance lipophilicity and facilitate π-π interactions in biological systems.
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-3-29-17-9-7-15(8-10-17)19-11-12-21(27)26(24-19)14-20-23-22(25-30-20)16-5-4-6-18(13-16)28-2/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCLBGFVYHZSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-ethoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of the compound features a dihydropyridazinone core substituted with an ethoxyphenyl group and a methoxyphenyl oxadiazole moiety. The molecular formula is with a molecular weight of approximately 376.44 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3 |
| Molecular Weight | 376.44 g/mol |
| XLogP | 3.9 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including those similar to our compound of interest. For instance, derivatives containing the oxadiazole ring have demonstrated significant cytotoxic effects against multiple cancer cell lines. Specifically, compounds with structural similarities exhibited IC50 values ranging from 10 to 100 µM against various human cancer cell lines such as HeLa (cervical), MCF-7 (breast), and A549 (lung) cells .
In vitro testing of related compounds has shown that they can inhibit cell proliferation and induce apoptosis in cancer cells. For example, one study reported that a related oxadiazole compound displayed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity .
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific biological targets. Research indicates that these compounds can inhibit key enzymes involved in tumor progression and survival, such as:
- Histone Deacetylases (HDACs) : Inhibition leads to increased acetylation of histones, resulting in altered gene expression associated with cancer cell growth.
- Carbonic Anhydrase (CA) : This enzyme plays a crucial role in maintaining pH homeostasis in tumors; its inhibition can disrupt tumor metabolism.
- Sirtuin Proteins : These proteins are involved in cellular stress responses; their inhibition by oxadiazoles may enhance the sensitivity of cancer cells to chemotherapeutic agents .
Case Studies
- Study on Antitumor Activity :
- Inhibition of Tumor Migration :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole ring. These derivatives have been shown to exhibit significant activity against various cancer cell lines. For instance:
- A study demonstrated that oxadiazole derivatives could inhibit the proliferation of human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. Some compounds showed IC values lower than 1 µM, indicating potent antiproliferative effects .
- Another investigation revealed that introducing electron-withdrawing groups at specific positions on the aromatic rings enhanced biological activity, suggesting that structural modifications can optimize efficacy .
Antimicrobial Activity
Compounds similar to 6-(4-ethoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one have also been evaluated for antimicrobial properties. Research indicates that certain oxadiazole derivatives possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Abd el Hameid et al. (2020) | Evaluate anticancer activity | Identified compounds with IC values < 1 µM against MCF-7 and HCT-116 cell lines. |
| Kumar et al. (2018) | Synthesis of oxadiazole derivatives | Compounds exhibited moderate to high activity against various cancer cell lines; structural modifications improved potency. |
| de Oliveira et al. (2019) | Antimicrobial evaluation | Several derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes four primary reaction types: oxidation , reduction , nucleophilic substitution , and cycloaddition .
Oxidation Reactions
The oxadiazole and pyridazinone rings are susceptible to oxidation under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media, chromium trioxide (CrO₃) .
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Products :
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Oxidation of the oxadiazole ring yields carboxylic acid derivatives (e.g., 3-methoxybenzoic acid).
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Pyridazinone oxidation generates pyridazine-dione intermediates .
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Mechanism : Electron-deficient oxadiazole nitrogen atoms facilitate electrophilic attack, while the pyridazinone’s conjugated system stabilizes radical intermediates .
Reduction Reactions
Reductive cleavage targets the oxadiazole and dihydropyridazinone systems:
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Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) .
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Products :
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Oxadiazole reduction produces amides or amines .
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Pyridazinone reduction yields tetrahydropyridazine derivatives .
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Mechanism : Hydride transfer to electron-deficient carbons in the oxadiazole ring, followed by ring opening.
Nucleophilic Substitution
The methoxy and ethoxy substituents on phenyl rings undergo substitution:
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Reagents : Halides (e.g., KI), amines (e.g., NH₃), or thiols in polar aprotic solvents .
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Products :
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Methoxy → halogen/amino derivatives (e.g., 3-fluoro-4-ethoxyphenyl analogs).
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Mechanism : SNAr (nucleophilic aromatic substitution) driven by electron-withdrawing oxadiazole groups .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
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Reagents : Dipolarophiles (e.g., alkenes, alkynes) under thermal or photolytic conditions .
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Products : Triazole or isoxazole hybrids via 1,3-dipolar interactions .
Reaction Conditions Optimization
Key parameters influencing reaction efficiency:
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Temperature | 60–80°C (oxidation) | ↑ Yield by 20–30% |
| Solvent | DMF (substitution) | ↑ Selectivity |
| Catalyst | Pd/C (hydrogenation) | ↑ Rate by 2x |
Comparative Reaction Outcomes
The table below summarizes major reaction pathways:
Mechanistic Insights and Stability
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Oxadiazole Reactivity : The 1,2,4-oxadiazole ring’s electron-deficient nature directs electrophilic attacks to nitrogen atoms, while its resonance stabilization mitigates ring degradation .
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Pyridazinone Core : The conjugated enone system in dihydropyridazinone facilitates redox reactions but resists hydrolysis under neutral conditions.
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Steric Effects : Bulky substituents on the 3-methoxyphenyl group hinder nucleophilic substitution at the para position.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Ethoxy vs.
- Halogenated vs. Alkoxy Substituents : Bromo () and chloro () substituents introduce electron-withdrawing effects and halogen-bonding capabilities, which may improve target binding affinity compared to methoxy/ethoxy groups .
- Oxadiazole Linker Variations: The methylene bridge between oxadiazole and dihydropyridazinone in the target compound offers conformational flexibility, whereas rigid linkers (e.g., benzimidazolone in ) may restrict binding modes .
Q & A
Q. What are the optimal synthesis conditions for this compound?
The synthesis involves multi-step pathways, typically starting with the formation of the pyridazinone core followed by functionalization with oxadiazole and aryl groups. Key factors include:
- Reagent selection : Use of coupling agents like ethyl oxalyl monochloride for oxadiazole ring formation (see ).
- Temperature control : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., THF or DMF) to ensure high yields .
- Catalysts : Palladium-based catalysts for cross-coupling reactions to introduce aryl substituents (e.g., Suzuki-Miyaura coupling) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating the pure compound .
Q. How is the compound’s structure characterized post-synthesis?
Structural confirmation relies on:
Q. What are common reactivity pathways for this compound?
The compound’s reactivity is driven by its oxadiazole and pyridazinone moieties:
- Nucleophilic substitution : Methoxy or ethoxy groups can undergo demethylation/transalkylation under acidic/basic conditions .
- Oxidation/Reduction : The pyridazinone ring may be reduced to dihydropyridazine derivatives, while oxadiazole can participate in ring-opening reactions .
- Electrophilic aromatic substitution : The 3-methoxyphenyl group can undergo nitration or halogenation .
Advanced Research Questions
Q. How to design experiments to evaluate its pharmacological activity?
Prioritize target-specific assays based on structural analogs:
- In vitro screening : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) given the oxadiazole-pyridazinone scaffold’s affinity for ATP-binding pockets .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (IC determination) .
- Animal studies : Evaluate bioavailability and toxicity in rodent models, focusing on metabolic stability via hepatic microsome assays .
Q. How to address stability issues under physiological conditions?
Stability studies should include:
Q. How to resolve contradictions in pharmacological data across studies?
Contradictions may arise from assay variability or impurities. Mitigate by:
- Cross-validation : Replicate key findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Batch analysis : Compare multiple synthesis batches via LC-MS to rule out impurity-driven effects .
- Computational docking : Validate target engagement hypotheses using molecular dynamics simulations .
Q. What computational approaches model its interaction with biological targets?
- Molecular docking (AutoDock/Vina) : Predict binding modes to kinases or GPCRs using crystal structures from the PDB .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity trends from in vitro data .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories to identify critical residues for interaction .
Q. What strategies enhance solubility without compromising bioactivity?
- Prodrug design : Introduce phosphate or PEG groups at the pyridazinone oxygen to improve aqueous solubility .
- Co-crystallization : Use co-solvents (e.g., cyclodextrins) during formulation to enhance dissolution rates .
- Structural analogs : Replace the 4-ethoxyphenyl group with polar substituents (e.g., hydroxyl or carboxyl) .
Q. How to address purification challenges due to byproduct formation?
- Optimize reaction stoichiometry : Limit excess reagents to minimize side reactions (e.g., overalkylation) .
- Advanced chromatography : Employ reverse-phase HPLC with C18 columns for high-resolution separation .
- Crystallization techniques : Use solvent diffusion methods (e.g., vapor diffusion with ethyl acetate/hexane) to isolate pure crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
